![molecular formula C22H30N4O3 B15156808 2-[4-(methoxymethyl)-6-oxo-2-(pyrrolidin-1-yl)pyrimidin-1(6H)-yl]-N-(4-phenylbutan-2-yl)acetamide](/img/structure/B15156808.png)
2-[4-(methoxymethyl)-6-oxo-2-(pyrrolidin-1-yl)pyrimidin-1(6H)-yl]-N-(4-phenylbutan-2-yl)acetamide
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Overview
Description
2-[4-(methoxymethyl)-6-oxo-2-(pyrrolidin-1-yl)pyrimidin-1-yl]-N-(4-phenylbutan-2-yl)acetamide is a complex organic compound that features a pyrimidine ring substituted with a methoxymethyl group and a pyrrolidinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(methoxymethyl)-6-oxo-2-(pyrrolidin-1-yl)pyrimidin-1-yl]-N-(4-phenylbutan-2-yl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidine core, which is then functionalized with the methoxymethyl and pyrrolidinyl groups. The final step involves the acylation of the pyrimidine derivative with 4-phenylbutan-2-yl acetamide under controlled conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
2-[4-(methoxymethyl)-6-oxo-2-(pyrrolidin-1-yl)pyrimidin-1-yl]-N-(4-phenylbutan-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The methoxymethyl group can be oxidized to form a formyl or carboxyl group.
Reduction: The carbonyl group in the pyrimidine ring can be reduced to a hydroxyl group.
Substitution: The pyrrolidinyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxymethyl group can yield formyl or carboxyl derivatives, while reduction of the carbonyl group can produce hydroxyl derivatives.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine: It could be explored for its potential therapeutic effects in treating various diseases.
Industry: The compound may find applications in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-[4-(methoxymethyl)-6-oxo-2-(pyrrolidin-1-yl)pyrimidin-1-yl]-N-(4-phenylbutan-2-yl)acetamide involves its interaction with specific molecular targets. The pyrimidine ring can interact with enzymes or receptors, modulating their activity. The methoxymethyl and pyrrolidinyl groups may enhance the compound’s binding affinity and specificity, while the phenylbutan-2-yl acetamide moiety can influence its pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
- 2-[4-(hydroxymethyl)-6-oxo-2-(pyrrolidin-1-yl)pyrimidin-1-yl]-N-(4-phenylbutan-2-yl)acetamide
- 2-[4-(formyl)-6-oxo-2-(pyrrolidin-1-yl)pyrimidin-1-yl]-N-(4-phenylbutan-2-yl)acetamide
Uniqueness
2-[4-(methoxymethyl)-6-oxo-2-(pyrrolidin-1-yl)pyrimidin-1-yl]-N-(4-phenylbutan-2-yl)acetamide is unique due to the presence of the methoxymethyl group, which can influence its chemical reactivity and biological activity. This compound’s specific substitution pattern and functional groups make it distinct from other similar compounds, potentially offering unique properties and applications.
Properties
Molecular Formula |
C22H30N4O3 |
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Molecular Weight |
398.5 g/mol |
IUPAC Name |
2-[4-(methoxymethyl)-6-oxo-2-pyrrolidin-1-ylpyrimidin-1-yl]-N-(4-phenylbutan-2-yl)acetamide |
InChI |
InChI=1S/C22H30N4O3/c1-17(10-11-18-8-4-3-5-9-18)23-20(27)15-26-21(28)14-19(16-29-2)24-22(26)25-12-6-7-13-25/h3-5,8-9,14,17H,6-7,10-13,15-16H2,1-2H3,(H,23,27) |
InChI Key |
RJQRAMXWVJODPX-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCC1=CC=CC=C1)NC(=O)CN2C(=O)C=C(N=C2N3CCCC3)COC |
Origin of Product |
United States |
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